molecular formula C8H7N3OS B15055426 3-Aminothieno[3,2-c]pyridine-2-carboxamide

3-Aminothieno[3,2-c]pyridine-2-carboxamide

Cat. No.: B15055426
M. Wt: 193.23 g/mol
InChI Key: TZGGCGCTVIULSI-UHFFFAOYSA-N
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Description

3-Aminothieno[3,2-c]pyridine-2-carboxamide (CAS 111042-94-5) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused thienopyridine core, a structure recognized as a privileged scaffold in the development of biologically active agents. With a molecular formula of C8H7N3OS and a molecular weight of 193.23 g/mol, it serves as a versatile building block for the synthesis of more complex polyheterocyclic systems . The thienopyridine class of compounds, to which this reagent belongs, has demonstrated a broad and promising spectrum of biological activities in scientific research. These compounds have been investigated as selective inhibitors for various kinases, including plasmodial glycogen synthase kinase-3 (PfGSK-3) and bacterial histidine kinase, and have shown potential as inhibitors of infectious prion replication . Furthermore, structurally similar 3-aminothieno[2,3-b]pyridine-2-carboxamides have been reported to function as selective positive allosteric modulators of the muscarinic acetylcholine receptor 4 (M4), displaying in vivo efficacy in preclinical models, which highlights the therapeutic potential of this chemical series . Research also indicates that the thieno[2,3-b]pyridine core can be functionalized and incorporated into larger molecular ensembles, leading to compounds with antiproliferative, anti-inflammatory, and antiviral properties . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

3-aminothieno[3,2-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H7N3OS/c9-6-4-3-11-2-1-5(4)13-7(6)8(10)12/h1-3H,9H2,(H2,10,12)

InChI Key

TZGGCGCTVIULSI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC(=C2N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Aminothienopyridine 2 Carboxamide and Its Derivatives

Foundational Synthetic Pathways of the Thienopyridine Ring System

The assembly of the fused thieno[3,2-c]pyridine (B143518) core is paramount. Synthetic chemists have developed several routes that build the bicyclic system either by forming the thiophene (B33073) ring onto a pre-existing pyridine (B92270) or by constructing the pyridine ring onto a thiophene precursor.

Cyclization reactions are central to forming the bicyclic thieno[3,2-c]pyridine structure. One established method involves an acid-catalyzed intramolecular cyclization. A key precursor, an N-(3-thienyl)methyl-N-[2,2-dialkoxy]ethyl-para-toluene sulfonamide, undergoes cyclization upon treatment with a strong mineral acid like hydrochloric acid (HCl) in an inert solvent. google.com This reaction, known as the Pomeranz–Fritsch reaction, is a powerful tool for creating isoquinoline-like ring systems, and its application here effectively constructs the pyridine portion of the scaffold onto a thiophene starting material. google.com

Another significant cyclization strategy leads to the formation of thieno[3,2-c]pyridin-4-one derivatives. This pathway begins with 2H-pyran-2-one-3-carbonitriles, which react with methyl mercaptoacetate (B1236969) and hydrazine (B178648) hydrate (B1144303). rsc.org This sequence can be performed stepwise, where a functionalized thieno[3,2-c]pyran-4-one is first isolated and then treated with hydrazine hydrate to yield the desired thieno[3,2-c]pyridin-4-one core. rsc.org This pyridinone can then serve as a versatile intermediate for further functionalization.

The synthesis of the thieno[3,2-c]pyridine core is typically embedded within a multistep reaction sequence that allows for the precise placement of necessary functional groups. These sequences require careful strategic planning to ensure compatibility of reagents and reaction conditions.

For instance, the synthesis of the unsubstituted thieno[3,2-c]pyridine ring system can begin from 3-thienaldehyde. google.com This starting material undergoes a series of transformations to build the necessary side chain before the final cyclization step. This approach highlights how functional groups are carried through several steps before the core ring system is ultimately formed.

A representative multistep sequence is outlined below:

StepStarting MaterialReagents and ConditionsProduct
13-ThienaldehydeNH₂-CH₂-CH(OR)₂, Benzene, RefluxSchiff Base
2Schiff BaseSodium borohydride (B1222165) (NaBH₄), EthanolN-[2,2-(OR)₂]-ethyl-(3-thienyl)-methylamine
3N-substituted aminep-Toluene sulfonyl chloride, Chloroform, WaterN-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide
4Sulfonamide derivativeStrong mineral acid (e.g., HCl), Inert solvent, 50°C to refluxThieno[3,2-c]pyridine

This table outlines a multi-step pathway for the synthesis of the parent thieno[3,2-c]pyridine ring system as described in the literature. google.com

Targeted Synthesis of 3-Aminothienopyridine-2-carboxamide Core and Analogues

Achieving the specific 3-amino-2-carboxamide substitution pattern on the thieno[3,2-c]pyridine core requires highly targeted synthetic strategies. These methods often involve either building the ring system with the substituents already in place or performing late-stage functionalization on the pre-formed bicyclic core.

A common strategy for synthesizing thienopyridines involves starting with a functionalized pyridine precursor and constructing the fused thiophene ring onto it. For the isomeric thieno[2,3-b]pyridine (B153569) system, the Gewald reaction is frequently employed, starting from a 3-cyanopyridin-2-thiol. nih.gov This thiol is reacted with a compound containing an activated methylene (B1212753) group and a halogen (e.g., an α-haloacetamide), leading to a high-yield synthesis of the 3-aminothieno[2,3-b]pyridine derivative. nih.govsciforum.net

However, applying this strategy to generate the thieno[3,2-c]pyridine isomer is more challenging due to the required regiochemistry of the starting pyridine. This would necessitate a pyridine precursor with reactive sites at the 3- and 4-positions to facilitate the annulation of the thiophene ring, a less common substitution pattern for these types of cyclizations.

The final step in the synthesis of the title compound, from a hypothetical 3-aminothieno[3,2-c]pyridine-2-carboxylic acid precursor, is the formation of the 2-carboxamide (B11827560) group. Amide bond formation is one of the most fundamental reactions in organic synthesis but often requires the activation of the carboxylic acid. researchgate.net

This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, which then reacts with an amine (in this case, ammonia (B1221849) or an ammonia equivalent for the primary carboxamide). researchgate.net A wide array of coupling reagents has been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving sensitive functional groups. scispace.comorganic-chemistry.org

Coupling Reagent/MethodDescriptionAdvantagesDisadvantages
Carbodiimides (e.g., EDC) Forms a reactive O-acylisourea intermediate.Widely used, water-soluble byproducts (for EDC).Can cause racemization in chiral acids; stoichiometric waste.
Phosphonium Salts (e.g., HATU) Forms a highly reactive activated ester.High efficiency, fast reaction times. scispace.comExpensive, produces significant stoichiometric waste. scispace.com
T3P® (n-Propylphosphonic anhydride) Acts as a powerful dehydrating agent.High yields, water-soluble byproducts, low epimerization. organic-chemistry.orgReagent is a viscous liquid, can be difficult to handle.
Silane-mediated coupling Uses organosilanes (e.g., diphenylsilane) as activators.Can be performed without rigorous exclusion of air or water. themjalab.comRequires elevated temperatures or microwave irradiation for efficiency. themjalab.com

This table summarizes common methodologies for amide bond formation applicable to the synthesis of the target carboxamide.

In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. rasayanjournal.co.in In amide bond synthesis, this has driven the development of catalytic methods that avoid the use of stoichiometric activating agents, which are a primary source of waste. scispace.com

Boric acid has emerged as an effective catalyst for the direct amidation of carboxylic acids and amines. sciepub.com It is proposed to form a mixed anhydride (B1165640) intermediate that facilitates the reaction, regenerating the catalyst in the process. sciepub.com This approach is atom-economical and avoids the poor waste profile of traditional coupling reagents. Other catalytic systems, such as those based on ruthenium or boronic acids, have also been developed for the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas as a byproduct.

Furthermore, the use of alternative energy sources like microwave irradiation can significantly shorten reaction times and improve yields, contributing to a more sustainable process. themjalab.comrasayanjournal.co.in The selection of greener solvents or, ideally, performing reactions in solventless conditions, further enhances the environmental profile of the synthesis. rasayanjournal.co.in

In Vitro Biological Activity Spectrum and Molecular Mechanisms of Action of 3 Aminothienopyridine 2 Carboxamide Derivatives

Antimicrobial Activity Profile

Research into the antimicrobial properties of the thieno[3,2-c]pyridine (B143518) core has primarily involved derivatives of its reduced, or saturated, form: tetrahydrothieno[3,2-c]pyridine.

Antibacterial Efficacy

Studies have been conducted on a series of 5-(4-Substituted phenoxy-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7-Tetrahydrothieno[3,2-c]Pyridine derivatives to evaluate their potential as antibacterial agents. The biological efficacy of these compounds was assessed against specific bacterial strains. wisdomlib.org The synthesis of these derivatives involved the nucleophilic substitution of a chloro atom on the tetrahydrothieno[3,2-c]pyridine core. wisdomlib.org

CompoundBacterial StrainActivity Level
5-(4-Substituted phenoxy-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7-Tetrahydrothieno[3,2-c]Pyridine DerivativesSpecific bacterial strains (not individually named in source)Evaluated

Antifungal Efficacy

The same series of 5-(4-Substituted phenoxy-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7-Tetrahydrothieno[3,2-c]Pyridine derivatives was also evaluated for antifungal activity. The characterization and biological screening against fungal strains were performed to determine their inhibitory potential. wisdomlib.org

CompoundFungal StrainActivity Level
5-(4-Substituted phenoxy-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7-Tetrahydrothieno[3,2-c]Pyridine DerivativesSpecific fungal strains (not individually named in source)Evaluated

Antitubercular Activity against Mycobacterium tuberculosis

No specific in vitro studies detailing the antitubercular activity of 3-Aminothieno[3,2-c]pyridine-2-carboxamide or its closely related derivatives against Mycobacterium tuberculosis were identified in a review of available scientific literature.

Anticancer and Antiproliferative Potency

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

No specific in vitro studies detailing the anticancer and antiproliferative potency of this compound or its derivatives on specific cancer cell lines were identified in a review of available scientific literature.

Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction)

No specific in vitro studies detailing the mechanisms of cellular pathway modulation, such as the induction of cell cycle arrest or apoptosis, by this compound or its derivatives were identified in a review of available scientific literature.

Potential in Targeted Chemotherapy Approaches

Derivatives of the 3-aminothienopyridine-2-carboxamide scaffold have emerged as significant candidates for targeted chemotherapy due to their ability to modulate the activity of specific proteins that are crucial for cancer cell survival, proliferation, and metastasis. A key strategy in targeted therapy is the inhibition of protein kinases that are often overexpressed or hyperactivated in tumor cells. Thienopyridine derivatives have been identified as inhibitors of several such kinases, including LIMK1, Src, Pim-1, and Cdc7, disrupting pathways involved in cytoskeletal dynamics, cell motility, and cell cycle progression. rsc.orgnih.govnih.gov

Furthermore, this class of compounds shows potential in overcoming chemoresistance, a major obstacle in cancer treatment. One mechanism of resistance involves the repair of DNA damage induced by conventional chemotherapeutic agents. The DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1) is a promising target for adjunct cancer therapy because it reverses the DNA damage caused by topoisomerase I (TOP1) inhibitors like topotecan. nih.govresearchgate.net Thieno[2,3-b]pyridine (B153569) derivatives have been identified as potent inhibitors of TDP1. nih.govnih.gov By inhibiting TDP1, these compounds can restore or enhance the sensitivity of cancer cells to TOP1 poisons, representing a valuable chemosensitization strategy. nih.govnih.gov This dual action of directly inhibiting oncogenic pathways and sensitizing cells to other anticancer drugs underscores the significant potential of thienopyridine derivatives in modern oncology.

Enzyme and Receptor Modulation

The thienopyridine scaffold has proven to be a versatile platform for the development of inhibitors against a range of protein kinases implicated in oncogenesis.

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that acts as an oncogenic survival factor, and its overexpression is reported in various cancers. tandfonline.combohrium.com Several series of thieno[2,3-b]pyridine derivatives have been synthesized and evaluated as Pim-1 inhibitors. bohrium.com For instance, certain 5-bromo-thieno[2,3-b]pyridines carrying 2-amide or 2-benzoyl groups demonstrated moderate Pim-1 inhibitory activity, with the most active compounds showing IC50 values in the micromolar range. tandfonline.comnih.govcu.edu.eg

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability of numerous oncogenic proteins. mdpi.com Thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated as potential anticancer agents acting through Hsp90 inhibition. mdpi.comnih.gov In silico molecular docking studies indicated crucial molecular interactions between these ligands and the Hsp90 target. mdpi.comnih.gov One potent derivative induced G2 phase arrest and cell death in cancer cell lines. nih.gov

LIM Domain Kinase 1 (LIMK1): LIMK1 plays a critical role in regulating actin cytoskeleton dynamics, which is fundamental to cell motility and metastasis. rsc.org The inhibition of LIMK1 is considered a potential strategy to prevent the metastatic spread of tumors. rsc.org A high-throughput screening campaign led to the identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides as a novel series of compounds exhibiting moderate to potent inhibition of LIMK1. rsc.orgmdpi.comnih.gov

IκB Kinase (IKK): The IKK complex is central to the NF-κB signaling pathway, which is linked to inflammation and cancer. Patented research has disclosed substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds as useful inhibitors of the kinase activity of the IKK complex.

Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 kinase is essential for the initiation of DNA replication and is a proposed target for cancer therapy. nih.govnih.gov While not direct derivatives of the core compound, related fused heterocyclic systems such as pyrido-thieno-pyrimidines have been identified as a class of potent and selective Cdc7 inhibitors with antiproliferative activity against cancer cells. nih.gov Thieno[3,2-d]pyrimidinone-based compounds have also been developed as potent Cdc7 inhibitors. researchgate.net

Proto-oncogene tyrosine-protein kinase (Src): The c-Src non-receptor tyrosine kinase is another important target in cancer therapy due to its role in tumor progression. nih.gov A series of c-Src inhibitors was developed based on a 3-amino-thieno[2,3-b]pyridine hit discovered during a high-throughput screening campaign. nih.gov Additionally, in silico experiments suggest that oxidative dimerization products of 3-aminothieno[2,3-b]pyridine-2-carboxamides are promising candidates for Src inhibition. acs.orgnih.gov

Based on the reviewed literature, there is limited specific data on the direct inhibition of EGFR, SIRT1/2/3, PI3Kα, mTOR, and AKT by this compound or its close isomers. Research has primarily focused on the kinases listed above.

Target KinaseCompound ClassKey FindingsReported IC₅₀
Pim-15-bromo-thieno[2,3-b]pyridinesDemonstrated moderate inhibitory activity against Pim-1 kinase. tandfonline.comnih.gov12.71 µM - 35.7 µM tandfonline.comcu.edu.eg
Hsp90Thieno[2,3-c]pyridinesIdentified as potential anticancer agents through Hsp90 inhibition, inducing G2 cell cycle arrest. mdpi.comnih.govNot specified in search results.
LIMK13-aminothieno[2,3-b]pyridine-2-carboxamidesIdentified through HTS as a novel class of LIMK1 inhibitors. rsc.orgnih.govModerate inhibition reported, specific values not detailed in abstracts. rsc.org
IKK3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amidesReported in patent literature as inhibitors of the IKK complex.Not specified in search results.
Cdc7Pyrido-thieno-pyrimidinesFused derivatives of the core structure act as potent and selective Cdc7 inhibitors. nih.govNot specified in search results.
Src3-amino-thieno[2,3-b]pyridinesDeveloped from an HTS hit; showed efficient enzymatic and cellular c-Src inhibition. nih.govNot specified in search results.

Derivatives of thienopyridines have also been investigated for their inhibitory effects on various non-kinase enzymes.

Tyrosyl-DNA Phosphodiesterase I (TDP1): As mentioned, TDP1 is a DNA repair enzyme that represents a key target for developing chemosensitizers. nih.govnih.gov Compounds containing the thieno[2,3-b]pyridine scaffold have been shown to be inhibitors of TDP1, capable of restoring sensitivity to topoisomerase I inhibitors in cancer cell lines. nih.govnih.gov

Phosphodiesterase Type 4 (PDE4): PDE4 is a target for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). acs.orgnih.gov A series of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which are tricyclic derivatives synthesized from aminothienopyridines, have been developed and tested as potent PDE4 inhibitors. acs.orgnih.govresearchgate.net

Hepatic Gluconeogenesis Inhibitors: Targeting the inhibition of hepatic gluconeogenesis is a promising strategy for anti-diabetic drug discovery. nih.gov A class of thieno[2,3-b]pyridine derivatives was discovered to act as hepatic gluconeogenesis inhibitors. nih.govnottingham.ac.uk The mechanism involves the reduced expression of the mRNA transcription level of key gluconeogenic genes. nih.govnottingham.ac.uk A hit compound (DMT) showed an IC50 of 33.8 μM, with optimized derivatives exhibiting improved potency (IC50 = 12.3 μM). nih.govnottingham.ac.uk

Acetylcholinesterase: Preliminary in silico experiments have indicated that novel polyheterocyclic compounds prepared through the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides are promising candidates for further studies as inhibitors of acetylcholinesterase. acs.orgnih.gov

No significant findings were identified in the reviewed literature for the inhibition of DNA Gyrase, Penicillin-Binding Protein, or Sterol 14-α-Demethylase by this class of compounds.

Target EnzymeCompound ClassKey FindingsReported IC₅₀
TDP1Thieno[2,3-b]pyridinesAct as inhibitors and can sensitize cancer cells to TOP1 inhibitors like topotecan. nih.govnih.govActive compounds inhibited TDP1 by >50% at 100 µM. nih.gov
PDE4Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinesFused derivatives show potential as PDE4 inhibitors for inflammatory respiratory diseases. acs.orgnih.govPotent inhibition reported, specific values not detailed in abstracts. acs.orgnih.gov
Hepatic GluconeogenesisThieno[2,3-b]pyridinesInhibit hepatic glucose production, with potential for treating Type 2 diabetes. nih.govnottingham.ac.uk12.3 µM - 33.8 µM nih.govnottingham.ac.uk
AcetylcholinesteraseDimers of 3-aminothieno[2,3-b]pyridine-2-carboxamidesIdentified as promising candidates through in silico (computational) studies. acs.orgnih.govExperimental data not yet available.

The search of scientific literature did not yield significant findings regarding the activity of this compound derivatives as agonists or antagonists for the A2A receptor, mGluR5 receptors, or the 5-HT4 receptor. Research on this scaffold has been more prominently focused on enzyme inhibition.

Other Investigated Biological Activities

The anti-inflammatory potential of thienopyridine derivatives is strongly suggested by their activity against key molecular targets in inflammatory pathways. The inhibition of the IKK complex is directly relevant, as this kinase is a critical component of the NF-κB signaling cascade that governs the expression of many pro-inflammatory genes.

Furthermore, the inhibition of phosphodiesterase type 4 (PDE4) is a clinically validated strategy for treating inflammatory diseases. acs.orgnih.gov PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cyclic AMP (cAMP). mdpi.com The development of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives as potent PDE4 inhibitors highlights the potential of this chemical class in managing chronic inflammatory airway diseases such as asthma and COPD. acs.orgnih.govresearchgate.net

Antiviral Properties

There is currently no specific, publicly available research detailing the in vitro antiviral activity or the molecular mechanisms of action for derivatives of this compound.

Investigations into other isomers of thienopyridine have shown some promise in the antiviral domain. For instance, derivatives of thieno[2,3-b]pyridine have been evaluated for their potential to inhibit the replication of viruses such as the Mayaro virus (MAYV), a member of the Alphavirus genus. Additionally, a patent application has disclosed a series of thieno[2,3-b]pyridine derivatives as potential inhibitors of HIV replication. Furthermore, compounds based on the related thieno[2,3-d]pyrimidine core have been explored for their activity against SARS-CoV-2. However, these findings are specific to different structural isomers and cannot be extrapolated to the this compound core.

Structure Activity Relationship Sar and Rational Design Principles for Thienopyridine Carboxamides

Elucidation of Key Structural Motifs and Their Influence on Potency and Selectivity

The biological profile of 3-aminothieno[3,2-c]pyridine-2-carboxamide derivatives is intricately linked to the nature and position of various substituents. The core structure itself, a fusion of a thiophene (B33073) and a pyridine (B92270) ring, presents a unique electronic and steric environment that can be fine-tuned through chemical modification.

Substituent Effects at the Carboxamide Nitrogen and Pyridine Ring

The substituents on the carboxamide nitrogen and the pyridine ring play a pivotal role in modulating the potency and selectivity of these compounds.

Carboxamide Nitrogen Substituents:

The nature of the group attached to the carboxamide nitrogen (R1) significantly influences the compound's interaction with its biological target. Structure-activity relationship studies on related thienopyridine series have demonstrated that this position is critical for establishing key binding interactions, such as hydrogen bonds. For instance, in a series of tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs, derivatives with a 4-fluorophenyl amide group were found to be the most active. This suggests that an aromatic ring at this position, particularly one with an electron-withdrawing substituent, is favorable for activity. The planarity of the aryl group may facilitate π-π stacking interactions within the binding pocket, while the fluorine atom could be involved in specific polar contacts or serve to modulate the electronic properties of the ring.

R1 SubstituentObserved Activity TrendPotential Rationale
Aryl (e.g., Phenyl, Pyridyl)Often associated with higher potencyPotential for π-π stacking, hydrophobic interactions, and specific polar contacts.
Substituted Aryl (e.g., 4-Fluorophenyl)Can enhance potency and selectivityElectron-withdrawing groups can modulate pKa and electronic character; halogens can form specific interactions.
AlkylGenerally less potent than aryl substituentsReduced potential for specific aromatic interactions.
Alicyclic AminesVariable activityThe size and conformation of the ring are critical for fitting into the binding site.

Pyridine Ring Substituents:

Pyridine Ring PositionSubstituent TypeInfluence on Activity
Position 4Electron-withdrawing groups (e.g., CF3)Can significantly enhance potency.
Position 6Hydrogen bond acceptorsFavorable for activity, suggesting a key interaction point.
Position 7VariesCan be modified to fine-tune properties like solubility and metabolism.

Role of Halogenation and Bioisosteric Replacements

Halogenation:

The introduction of halogen atoms at specific positions on the thienopyridine scaffold or its substituents is a common strategy in medicinal chemistry to enhance biological activity. Halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov Furthermore, halogens can participate in specific halogen bonding interactions with protein targets, thereby increasing binding affinity. The observed high potency of 4-fluorophenyl amide derivatives in some thienopyridine series underscores the beneficial role of halogenation. researchgate.net

Bioisosteric Replacements:

Bioisosteric replacement is a powerful tool for optimizing lead compounds. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing a phenyl ring with a bioisosteric heterocycle like a thiophene or pyridine can alter the molecule's polarity and hydrogen bonding capacity, potentially leading to improved interactions with the target. In the development of VEGFR-2 inhibitors, the thienopyrimidine and thienopyridine cores were identified as potent scaffolds. nih.gov The strategic replacement of a picolinamide (B142947) core with a thieno[3,2-b]pyridine-5-carboxamide led to the discovery of highly potent and brain-penetrant mGlu5 negative allosteric modulators. nih.gov

Impact of Ring Annulation and Core Modifications on Biological Profile

Modifying the core thienopyridine structure through ring annulation (fusing an additional ring) or other core modifications can lead to significant changes in the biological profile. These alterations can rigidly constrain the molecule into a specific conformation, which may be more favorable for binding to the target. For instance, the cyclization of thiophene-2-carboxamide derivatives into thieno[3,2-d]pyrimidin-4-ones conformationally freezes the molecule, which can be a strategy to enhance binding affinity. nih.gov

Furthermore, the isosteric replacement of the thiophene sulfur with other atoms or groups can be explored. For example, the furo[3,2-c]pyridine (B1313802) ring system, where the sulfur is replaced by an oxygen atom, has been investigated as a potential pharmacophore. nih.gov While structurally similar, the electronic properties of the furan (B31954) and thiophene rings differ, which can lead to distinct biological activities. nih.gov

Computational Approaches in SAR Elucidation and Drug Design

Computational methods are indispensable tools for understanding the structure-activity relationships of thienopyridine carboxamides and for guiding the rational design of new, more effective analogs.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in visualizing and understanding the key interactions between thienopyridine carboxamides and their biological targets. For instance, docking studies of tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs with the P2Y12 receptor revealed admirable binding modes for the most active compounds, corroborating the experimental findings. researchgate.net These studies can identify crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. By analyzing the docking poses of a series of analogs, researchers can rationalize the observed SAR and propose modifications to enhance binding affinity. For example, if a particular substituent is shown to clash with a residue in the binding pocket, it can be replaced with a smaller group. Conversely, if a void is identified near the ligand, bulkier substituents can be introduced to fill this space and make additional favorable contacts.

In Silico Prediction of Potential Biological Targets

Computational target fishing is a crucial first step in elucidating the mechanism of action for novel or existing scaffolds like the thienopyridine core. By comparing the structure of a compound against databases of known pharmacophores and protein binding sites, potential biological targets can be identified. For the thienopyridine class of compounds, in silico studies have suggested a range of potential targets, which vary based on the specific isomeric form of the scaffold and its substitutions.

Initially, a virtual high-throughput screen identified the thieno[2,3-b]pyridine (B153569) scaffold as a potential inhibitor of the phospholipase C-γ2 (PLC-γ2) isoform, a target of interest in oncology. mdpi.com Subsequent docking studies on related compounds suggested that the 3-amino and 2-aryl carboxamide moieties are critical for activity, forming key hydrogen bonds within the PLC enzyme active site. lookchem.com However, further biological testing indicated that the observed anticancer effects were more consistent with the inhibition of PLC-δ isoforms. mdpi.com

For the specific thieno[3,2-c]pyridine (B143518) scaffold, studies have pointed towards different therapeutic areas. Derivatives of this scaffold have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine (B1211576) D2 receptor, suggesting potential applications as antipsychotic agents. nih.gov Furthermore, a scaffold hopping strategy led to the development of tetrahydrothieno[3,2-c]pyridine derivatives as potent antagonists of the smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. rsc.org Preliminary in silico experiments on related thieno[2,3-b]pyridine derivatives have also indicated potential inhibitory activity against acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src). nih.govacs.org

Table 1: Predicted Biological Targets for Various Thienopyridine Scaffolds
Thienopyridine ScaffoldPredicted/Identified TargetTherapeutic AreaReference
Thieno[3,2-c]pyridineSerotonin 5-HT1/5-HT2 ReceptorsPsychiatry (Antipsychotic) nih.gov
Tetrahydrothieno[3,2-c]pyridineSmoothened (Smo) ReceptorOncology rsc.org
Thieno[2,3-b]pyridinePhospholipase C (PLC) IsoformsOncology mdpi.comresearchgate.net
Thieno[2,3-b]pyridineAcetylcholinesterase, Src KinaseNeurodegenerative Disease, Oncology nih.govacs.org
Thieno[3,2-b]pyridine (B153574)Protein Kinases (e.g., Haspin, CDKLs)Oncology researchgate.netnih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Beyond identifying biological targets, in silico tools are vital for predicting the ADME properties of drug candidates. These predictions help to flag potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion early in the discovery process. For thienopyridine carboxamides, key structural motifs have been analyzed for their likely impact on ADME profiles.

The β-amino carboxamide group, a common feature in this class, has been associated with poor aqueous solubility and potential for P-glycoprotein (P-gp) efflux, which can limit oral bioavailability and central nervous system penetration. nih.gov Computational models can predict various physicochemical parameters that influence ADME, such as LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are used to estimate properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. For instance, in silico ADME predictions were conducted on thieno[2,3-c]pyridine (B153571) derivatives to establish their drug-likeness before synthesis. nih.gov

Table 2: Representative In Silico Predicted ADME Properties for a Generic Thienopyridine Carboxamide Scaffold
ADME ParameterPredicted Property/BehaviorImplication
Aqueous Solubility (LogS)Low to moderatePotential for poor absorption and bioavailability. nih.gov
Gastrointestinal (GI) AbsorptionHigh (predicted)Good potential for oral absorption if solubility issues are overcome.
Blood-Brain Barrier (BBB) PermeationVariable; potential for P-gp effluxCNS activity may be limited unless efflux is addressed. nih.gov
CYP450 InhibitionPotential inhibitor of 1A2, 2C9, 2C19, 3A4Risk of drug-drug interactions.
P-glycoprotein (P-gp) SubstrateYes (predicted)Contributes to reduced BBB penetration and may limit bioavailability. nih.gov

Drug-Likeliness Assessments and Scaffold Evaluation

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. These assessments often involve applying filters such as Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity, and hydrogen bonding capacity.

The thieno[3,2-c]pyridine ring system has been identified as a novel and promising pharmacophore. nih.gov Its rigid, bicyclic structure provides a well-defined orientation for substituents, which can be crucial for specific receptor interactions. The thienopyridine scaffold is considered attractive because it can serve as a template for highly selective inhibitors. researchgate.netnih.gov For example, the weak interaction of the related thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, facilitating the development of highly selective inhibitors that anchor in the kinase back pocket rather than simply mimicking ATP. researchgate.netnih.gov This property suggests that the scaffold is not inherently promiscuous and can be optimized for high target specificity, a key attribute of a high-quality chemical probe and drug candidate.

Lead Compound Identification and Optimization Strategies

Following initial in silico evaluation and hit identification, the process of lead optimization involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the initial compound.

Iterative Synthesis and Biological Screening for Potency Enhancement

A cornerstone of lead optimization is the iterative process of synthesizing analogs of a hit compound and screening them to build a robust SAR profile. This process systematically explores the effects of modifying different parts of the molecule.

An extensive exploration of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series for activity against Mycobacterium tuberculosis exemplifies this strategy. acs.org Researchers found that the parent compounds with no substitutions on the thienopyridine core were inactive. acs.org However, the introduction of substituents at the 4- and 6-positions was necessary for activity. A steep SAR was observed, where small structural changes resulted in significant differences in biological activity. For instance, a trifluoromethyl group at the 4-position was found to be optimal, while hydrogen bond acceptors in the para-position of a phenyl ring at the 6-position conferred the best activity. acs.org This systematic approach allowed for the identification of potent derivatives with good selectivity indices. acs.org

Table 3: SAR of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Analogs Against M. tuberculosis acs.org
CompoundSubstitution (4-position)Substitution (6-position)Amide GroupActivity (IC90, µM)
Analog 1-HUnsubstitutedVarious> 100
Analog 2-CF3-H1-Adamantylamine> 100
Analog 3-CF36-methoxypyridine1-Adamantylamine0.68
Analog 4-H6-methoxypyridine1-Adamantylamine> 100
Analog 5-CH36-methoxypyridine1-Adamantylamine> 100

Scaffold Hopping and Molecular Merging Concepts

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. bhsai.org This approach is valuable for generating new intellectual property, improving physicochemical properties, or avoiding known toxicophores. nih.gov

The thienopyridine scaffold has been both the starting point and the result of scaffold hopping campaigns. In one notable example, a scaffold hopping exercise was used to design novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened (Smo) receptor antagonists. rsc.org In another case, seeking to improve the properties of a thieno[2,3-b]pyridine-based M4 positive allosteric modulator (PAM), researchers performed a scaffold hop to replace the problematic 3-amino moiety. This led to the discovery of a novel 2,4-dimethylquinoline (B72138) carboxamide core that retained M4 PAM activity with good CNS penetration. nih.gov Similarly, bioisosteric replacement and scaffold hopping have been used to transition from a thienopyrimidinone scaffold to a quinazolinone core to develop allosteric inhibitors of HIV-1 reverse transcriptase. nih.govunica.it

Addressing Challenges in Compound Optimization (e.g., Aqueous Solubility Enhancement Strategies)

A significant challenge in the development of thienopyridine-based compounds is their characteristically low aqueous solubility, which can severely limit oral bioavailability and hinder clinical application. mdpi.comnih.gov It is estimated that poor solubility contributes to the discontinuation of approximately 40% of drug discovery programs. nih.gov Consequently, various strategies have been explored to mitigate this issue.

One successful chemical modification strategy involves the introduction of polar groups. For a series of antiproliferative thieno[2,3-b]pyridines, it was found that altering an appended alkyl ring to incorporate alcohols, ketones, or substituted amine groups was the most effective strategy for improving aqueous solubility while retaining potent nanomolar activity against cancer cells. researchgate.networktribe.com

Another approach involves modifying the core scaffold itself. Replacing the sulfur atom in the thieno[2,3-b]pyridine core with a nitrogen atom to create a 1H-pyrrolo[2,3-b]pyridine resulted in a thousand-fold increase in water solubility. mdpi.comnih.gov However, this particular modification also led to a significant loss of biological activity, highlighting the delicate balance required during optimization. mdpi.comnih.gov

Formulation-based strategies provide an alternative to chemical modification. These include the use of solubilizing agents like cyclodextrins or loading the active compound into a polymer matrix. mdpi.comnih.gov For example, a potent thieno[2,3-b]pyridine derivative was successfully solubilized by loading it into a cholesteryl-poly(allylamine) polymer, which resulted in a five-fold increase in potency compared to the free drug. mdpi.comnih.gov Other widely used techniques to enhance the solubility of poorly soluble drugs include particle size reduction (micronization), the formation of salts or cocrystals, and the use of amorphous solid dispersions. nih.govcatsci.comnih.gov

Table 4: Summary of Solubility Enhancement Strategies for Thienopyridines
StrategySpecific MethodOutcomeReference
Chemical ModificationIntroduction of polar groups (alcohols, ketones) onto side chains.Improved solubility while retaining high potency. researchgate.networktribe.com
Scaffold modification (Thieno[2,3-b]pyridine → 1H-pyrrolo[2,3-b]pyridine).1000x increase in solubility, but significant loss of activity. mdpi.comnih.gov
Formulation ApproachUse of cyclodextrins (HP-β CD).Enabled derivation of mouse pharmacokinetic profile. mdpi.com
Loading into a polymer matrix.Enhanced water solubility and a 5x increase in potency. mdpi.comnih.gov

Advanced Research Methodologies and Future Directions in 3 Aminothienopyridine 2 Carboxamide Research

Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives

The unambiguous determination of the chemical structure of newly synthesized derivatives of 3-aminothieno[3,2-c]pyridine-2-carboxamide is fundamental to understanding their structure-activity relationships (SAR). A combination of spectroscopic techniques is employed to provide a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For derivatives of the thieno[3,2-c]pyridine (B143518) core, a suite of NMR experiments is used to assign the structure and stereochemistry.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts, signal splitting patterns (multiplicity), and coupling constants are used to map the proton framework of the molecule. For example, distinct signals are expected for the protons on the pyridine (B92270) and thiophene (B33073) rings, the amine and amide groups, and any substituents.

¹³C NMR: This experiment identifies the number of non-equivalent carbon atoms and their electronic environment. The chemical shifts of carbons in the heterocyclic core and in various functional groups (e.g., the amide carbonyl) are highly characteristic. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To definitively assign the structure, especially for complex derivatives, two-dimensional NMR experiments are essential. Techniques like COSY (Correlation Spectroscopy) are used to identify proton-proton couplings and establish connectivity within spin systems. acs.org Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule and confirming the substitution pattern on the thienopyridine scaffold. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Thieno[3,2-b]pyridine (B153574) Core (Illustrative).
PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Pyridine H-58.7 - 8.9149 - 151
Pyridine H-67.3 - 7.5121 - 123
Pyridine H-78.2 - 8.4130 - 132
Amide C=O-160 - 165
Substituent OMe3.8 - 4.052 - 54

Data are illustrative and based on analogous thienopyridine structures. nih.gov

Mass spectrometry (MS) is an indispensable analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of novel derivatives and to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate molecular ions. The resulting mass spectrum confirms the molecular weight of the synthesized compound. The fragmentation patterns can also serve as a fingerprint for the molecule and help in structural confirmation. For some thienopyridine derivatives, molecular ions have been noted to be unstable under EI conditions, leading to characteristic fragment ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. mdpi.com This is a critical step in confirming the identity of a novel derivative, as it distinguishes between compounds with the same nominal mass but different atomic compositions. researchgate.netnih.gov

Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data for a Thienopyridine Derivative.
CompoundFormulaIon TypeCalculated Mass (m/z)Found Mass (m/z)
5-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl-2-amino-4-methyl-pentanoate hydrochlorideC₂₂H₂₈ClN₂O₄S⁺[M+H]⁺451.1453451.1455

Data adapted from a study on related thienopyridine scaffolds. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

For derivatives of this compound, IR spectroscopy is used to confirm the presence of key functional groups. The N-H stretches of the primary amine and the amide group typically appear as distinct absorptions. The C=O stretch of the amide group is a strong, prominent band. Aromatic C-H and C=C stretching vibrations confirm the presence of the heterocyclic core. colorado.edunih.gov

Table 3: Characteristic Infrared (IR) Absorption Frequencies for 3-Aminothienopyridine-2-carboxamide Derivatives.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3500
Amide (N-H)Stretch3100 - 3300
Aromatic (C-H)Stretch3000 - 3100
Amide (C=O)Stretch1630 - 1680
Aromatic (C=C)Stretch1450 - 1600

Frequency ranges are typical for the specified functional groups. colorado.edu

Advanced In Vitro Biological Screening Platforms

Once a library of novel this compound derivatives has been synthesized and structurally confirmed, the next crucial step is to assess their biological activity. Advanced in vitro screening platforms enable the rapid and efficient evaluation of large numbers of compounds to identify promising "hits" for further development.

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of tens of thousands of compounds against a specific biological target. thermofisher.com This methodology is central to modern drug discovery for identifying starting points for new therapeutic agents.

A library of newly synthesized thienopyridine derivatives can be subjected to HTS to identify compounds that interact with a target of interest. These libraries are often arrayed in 96- or 384-well microplates and tested for their ability to modulate the activity of a target protein, such as an enzyme or a receptor. nih.gov The screening can be performed using diverse, large-scale libraries or smaller, more focused libraries of compounds designed to interact with specific target classes, such as kinases or G-protein-coupled receptors. nih.govthermofisher.com The outcome of an HTS campaign is a set of "hits"—compounds that demonstrate a desired level of activity in the primary assay. These hits are then subjected to more rigorous testing to confirm their activity and eliminate false positives. google.com

Following the identification of hits from an HTS campaign, or as part of a more targeted approach, enzyme inhibition assays are performed to quantify the potency and selectivity of the active compounds. The thienopyridine scaffold has been identified as a "privileged structure" that can interact with a wide range of biological targets, particularly protein kinases.

These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The potency of an inhibitor is typically expressed as its IC₅₀ value, which is the concentration of the compound required to reduce the enzyme's activity by 50%. By testing compounds against a panel of different enzymes, a selectivity profile can be established. Research on various thienopyridine isomers and related structures has demonstrated their potential as inhibitors of numerous important enzymes. colorado.edu For instance, different thienopyridine derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, IκB kinase (IKK), Heat shock protein 90 (Hsp90), and various isoforms of Phosphoinositide 3-kinase (PI3K). researchgate.netmdpi.comtandfonline.comtandfonline.com These findings highlight the therapeutic potential of this class of compounds in areas such as oncology and inflammatory diseases.

Table 4: Examples of Enzyme Inhibitory Activity of Thienopyridine Derivatives.
Thienopyridine ScaffoldTarget Enzyme/KinaseReported Activity (IC₅₀)Potential Therapeutic Area
Thieno[3,2-b]pyrimidineVEGFR-20.23 µMCancer
Thieno[2,3-c]pyridine (B153571)Hsp9010.8 µM (against HSC3 cell line)Cancer
Thieno[2,3-b]pyridine (B153569)Pim-1 Kinase12.71 µMCancer
Thieno[2,3-d]pyrimidinePI3Kβ72% inhibition at 10 µMCancer
Thieno[2,3-d]pyrimidinePI3Kγ84% inhibition at 10 µMCancer
3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520)IκB kinase (IKK)Active as inhibitorsInflammation/Cancer
3-Aminothieno[2,3-b]pyridine-2-carboxamide DimerAcetylcholinesterase, Src KinaseIdentified as promising candidates in silicoNeurodegenerative disease/Cancer

Data compiled from studies on various thienopyridine isomers and related scaffolds. acs.orgresearchgate.netmdpi.comtandfonline.comtandfonline.com

Cell-Based Phenotypic Screening

Cell-based phenotypic screening is a crucial initial step in drug discovery, allowing for the evaluation of a compound's effect on whole cells in a physiologically relevant context. For thienopyridine derivatives, this approach has been instrumental in identifying potential anticancer agents.

Researchers utilize panels of human cancer cell lines to assess the cytotoxic and antiproliferative effects of newly synthesized 3-aminothienopyridine-2-carboxamide analogs. Common cell lines for initial screening include those derived from breast cancer (e.g., MCF7, T47D), head and neck cancer (e.g., HSC3), colorectal cancer (e.g., RKO), and liver cancer (e.g., HepG-2). ekb.egnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. mdpi.comnih.govut.ac.ir This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

The results of these screenings are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). For instance, a study on thieno[2,3-c]pyridine derivatives identified a compound, designated as 6i, which exhibited potent inhibition against HSC3 (IC50 = 10.8 µM), T47D (IC50 = 11.7 µM), and RKO (IC50 = 12.4 µM) cell lines, indicating a broad spectrum of anticancer activity. nih.govmdpi.com

Below is an interactive data table summarizing representative findings from cell-based phenotypic screenings of thienopyridine derivatives.

Mechanism-of-Action Studies at the Molecular and Cellular Level

Following the identification of active compounds through phenotypic screening, the next critical phase is to elucidate their mechanism of action (MOA). These studies delve into the specific molecular and cellular pathways through which the compound exerts its effects.

Protein Phosphorylation Analysis:

Protein kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. Consequently, many anticancer drug discovery programs focus on identifying kinase inhibitors. Thienopyridine derivatives have shown potential as inhibitors of various kinases.

While specific protein phosphorylation analyses for this compound are not widely reported, the general methodology involves treating cancer cells with the compound and then analyzing changes in the phosphorylation status of key signaling proteins. This can be done using techniques such as Western blotting with phospho-specific antibodies or more comprehensive proteomic approaches like mass spectrometry-based phosphoproteomics. These studies can reveal if a thienopyridine derivative inhibits a specific kinase, such as those involved in cell growth and survival pathways (e.g., EGFR, AKT, MAPK).

Cell Cycle Analysis:

A common mechanism of action for anticancer drugs is the disruption of the cell cycle, leading to a halt in proliferation and, in some cases, apoptosis. Flow cytometry is the standard technique used to analyze the cell cycle distribution of a cell population.

For example, studies on a thieno[2,3-c]pyridine derivative demonstrated that treatment of HSC3 and RKO cancer cells led to a significant accumulation of cells in the G2 phase of the cell cycle. nih.gov This G2 phase arrest suggests that the compound interferes with the molecular machinery that governs the transition from the G2 to the M (mitosis) phase. In another study, a different thienopyridine analog was found to promote G2/M cell cycle arrest in prostate cancer cells. nih.gov Conversely, some methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives have been observed to cause an increase in the G0/G1 phase and a decrease in the S phase in triple-negative breast cancer cells. mdpi.com

These findings highlight the importance of cell cycle analysis in understanding the antiproliferative effects of thienopyridine carboxamides.

Theoretical Frameworks in Thienopyridine Research

Computational approaches are increasingly integral to modern drug discovery, providing theoretical frameworks to understand and predict the behavior of molecules, thereby guiding the synthesis and optimization of new drug candidates.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of molecules. For thienopyridine derivatives, these calculations can provide insights into their chemical properties and how they might interact with biological targets. Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. This information can help in understanding the stability of the molecule and identifying the most likely sites for metabolic reactions or interactions with a receptor.

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. In the context of thienopyridine research, cheminformatics plays a vital role in analyzing the relationship between the chemical structure of a compound and its biological activity, a concept known as the structure-activity relationship (SAR).

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational method used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. By building a predictive model, 3D-QSAR can help in designing new molecules with enhanced potency. Such studies have been successfully applied to various thienopyrimidine derivatives to identify key structural features for inhibitory activity against triple-negative breast cancer.

Data mining techniques can be applied to large datasets of chemical structures and biological activities to identify patterns and relationships that might not be immediately obvious. This can help in identifying promising scaffolds, understanding the impact of different functional groups on activity, and predicting the potential targets of new compounds.

Emerging Applications and Unexplored Biological Niches for Thienopyridine Carboxamides

While the antiplatelet activity of certain thienopyridines is well-established, ongoing research is uncovering a much broader therapeutic potential for this class of compounds. The versatility of the thienopyridine scaffold allows for the development of derivatives with a wide range of biological activities.

Anticancer Agents: As discussed, a significant area of research is the development of thienopyridine carboxamides as anticancer agents. Their mechanisms of action appear to be diverse, including the induction of cell cycle arrest and apoptosis. nih.govnih.govnih.gov Some derivatives have also been identified as inhibitors of specific protein kinases, such as RON splice variants, which are implicated in tumorigenesis.

Antipsychotic Activity: Derivatives of the thieno[3,2-c]pyridine ring system have been investigated for their potential as antipsychotic agents. nih.gov These compounds have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weaker interactions at dopamine (B1211576) D2 receptors, suggesting a potentially novel mechanism of action for antipsychotic drugs. nih.gov

Sirtuin Inhibitors: A novel class of potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3) based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been discovered. acs.org Sirtuins are a class of enzymes that play crucial roles in cellular metabolism, stress resistance, and aging, and their dysregulation has been linked to various diseases, including cancer and metabolic disorders.

Antimicrobial and Other Activities: The thienopyridine scaffold has also been explored for the development of agents with antimicrobial properties. ekb.eg Furthermore, some derivatives have been investigated for their potential in treating inflammatory disorders and as selective muscarinic acetylcholine (B1216132) receptor 4 (M4) positive allosteric modulators for potential use in neurological conditions. nih.govcymitquimica.com

The following table summarizes some of the emerging applications for thienopyridine derivatives.

Future Perspectives in the Development of Thienopyridine-Based Therapeutics

The future of thienopyridine-based drug development is promising, with several key trends likely to shape the field. The well-established role of thienopyridines in treating coronary artery disease provides a strong foundation for further innovation. nih.gov

A major focus will be on the design of more selective and potent compounds. The issue of "resistance" to existing antiplatelet thienopyridines like clopidogrel (B1663587) has highlighted the need for new agents with more predictable pharmacokinetic and pharmacodynamic profiles. nih.gov The development of third-generation thienopyridines and direct P2Y12 receptor antagonists represents a step in this direction. nih.gov

The application of artificial intelligence and machine learning in drug discovery is set to accelerate the identification and optimization of novel thienopyridine-based therapeutics. pelagobio.com These computational tools can help in predicting the activity of virtual compounds, designing novel scaffolds, and optimizing pharmacokinetic properties, thereby reducing the time and cost of drug development. pelagobio.com

Furthermore, the exploration of new therapeutic areas for thienopyridine derivatives will continue to expand. The promising anticancer, antipsychotic, and kinase inhibitory activities of various thienopyridine isomers suggest that this scaffold is far from being fully exploited. Future research will likely focus on identifying novel biological targets for these compounds and developing them into clinical candidates for a range of diseases. As our understanding of the biology of thienopyridines deepens, we can expect to see the emergence of a new generation of therapeutics with improved efficacy and safety profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Aminothieno[3,2-c]pyridine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of thiophene precursors with pyridine derivatives. Key steps include:

  • Thiophene Ring Formation : Use of 2-aminothiophene-3-carbonitrile (or similar precursors) under acidic conditions to form the thieno-pyridine core .
  • Carboxamide Introduction : Coupling reactions (e.g., HATU-mediated amidation) with appropriate amines.
  • Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes at 150°C) and improves yields by 15–20% compared to conventional heating .
    Critical Parameters :
  • Purity of intermediates (≥98% by HPLC) minimizes side reactions .
  • Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is essential:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond at 1.34 Å in the carboxamide group) and confirms regiochemistry .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm indicate aromatic protons; δ 2.5–3.0 ppm for methyl groups in substituents .
    • ¹³C NMR : Carbonyl signals at ~168 ppm confirm the carboxamide moiety .
  • Computational Analysis : DFT calculations (B3LYP/6-311+G**) predict HOMO-LUMO gaps (~4.2 eV), correlating with reactivity .

Q. What are the primary biological screening assays for evaluating its activity?

Methodological Answer:

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to test inhibition of JAK2 or EGFR kinases (IC₅₀ values typically <1 µM for active derivatives) .
  • Cytotoxicity Screening : MTT assays on HepG2 cells (72-hour exposure) with EC₅₀ values reported alongside positive controls (e.g., doxorubicin) .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL suggests formulation challenges) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the reduction of hepatotoxicity in derivatives?

Methodological Answer:

  • Key Findings from SAR :

    Substituent Effect on Hepatotoxicity Reference
    Pyrimidine groups↑ Toxicity (nPyrimidines descriptor)
    Electron-withdrawing groups (e.g., -CN)↓ Toxicity by reducing metabolic oxidation
    • Mitigation Strategies :
  • Replace pyrimidine with pyridine or furan rings to reduce hepatotoxicity .

  • Introduce methyl or cyclopropyl groups to block metabolic hotspots .

Q. How should contradictory data between in vitro activity and in vivo efficacy be resolved?

Methodological Answer:

  • Step 1 : Validate assay conditions (e.g., check serum protein binding in vitro, which may reduce free drug concentration ).
  • Step 2 : Perform pharmacokinetic profiling:
    • Bioavailability : Oral administration in rodents with LC-MS/MS quantification (AUC₀–₂₄ <100 ng·h/mL suggests poor absorption) .
    • Metabolite Identification : Use HRMS to detect N-oxide or glucuronide metabolites that may deactivate the compound .
  • Step 3 : Optimize formulations (e.g., nanoemulsions or cyclodextrin complexes) to enhance solubility and stability .

Q. What computational tools are effective for predicting binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Lys68 and Val76 in JAK2) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
  • QSAR Models : Use descriptors like LogP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) to predict permeability .

Q. How can regiochemical challenges in functionalization be addressed?

Methodological Answer:

  • Directing Groups : Install Boc-protected amines at the 3-position to guide electrophilic substitution at the 5- or 6-positions .
  • Transition Metal Catalysis :
    • Pd-catalyzed Suzuki coupling for aryl/heteroaryl introduction (yields >75% with Pd(PPh₃)₄ and K₂CO₃) .
    • AgOAc-mediated oxidative coupling for fused ring systems (e.g., indolo[3,2-c]pyridines) .

Data Contradiction Analysis Example :
If a derivative shows high in vitro potency (IC₅₀ = 0.5 µM) but low in vivo efficacy:

Validate Assay Conditions : Ensure cell lines express the target receptor (e.g., Western blot for EGFR).

Assess Metabolic Stability : Liver microsome assays (e.g., t₁/₂ <15 minutes suggests rapid clearance) .

Troubleshoot Formulation : Test solubility enhancers (e.g., PEG-400) or prodrug strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.